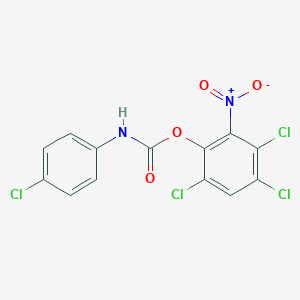
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as triclosan, and it is widely used as an antibacterial agent in personal care products, such as soaps, toothpaste, and deodorants.
Wirkmechanismus
Triclosan acts by inhibiting the bacterial enoyl-acyl carrier protein reductase enzyme, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of the bacterial cell membrane and ultimately results in the death of the bacteria.
Biochemische Und Physiologische Effekte
Triclosan has been shown to have both biochemical and physiological effects on the body. It has been found to disrupt the endocrine system by interfering with the thyroid hormone and estrogen signaling pathways. Triclosan has also been found to have adverse effects on the liver and kidney functions.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages in lab experiments, including its broad-spectrum antibacterial activity and its ability to penetrate bacterial biofilms. However, triclosan has limitations in lab experiments, such as its potential toxicity to cells and its interference with the growth of some bacterial strains.
Zukünftige Richtungen
There are several future directions for triclosan research, including the development of new synthesis methods, the investigation of its potential as an antiviral agent, and the exploration of its effects on the gut microbiome. Additionally, the potential environmental impact of triclosan and its degradation products should be further investigated.
Conclusion:
In conclusion, triclosan is a widely used antibacterial agent that has gained significant attention in the scientific research community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and drawbacks of triclosan and its impact on human health and the environment.
Synthesemethoden
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with sodium nitrite and concentrated sulfuric acid. The resulting product is then reacted with p-chloroaniline to form triclosan. This synthesis method is widely used in the industry to produce triclosan in large quantities.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used as an antimicrobial agent in wound dressings, medical devices, and oral care products. Triclosan has also been used in environmental monitoring to detect the presence of bacteria in water and soil samples.
Eigenschaften
CAS-Nummer |
14628-81-0 |
|---|---|
Produktname |
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate |
Molekularformel |
C13H6Cl4N2O4 |
Molekulargewicht |
396 g/mol |
IUPAC-Name |
(3,4,6-trichloro-2-nitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H6Cl4N2O4/c14-6-1-3-7(4-2-6)18-13(20)23-12-9(16)5-8(15)10(17)11(12)19(21)22/h1-5H,(H,18,20) |
InChI-Schlüssel |
XEYNDINQFLTEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
14628-81-0 |
Synonyme |
4-Chlorocarbanilic acid 3,4,6-trichloro-2-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



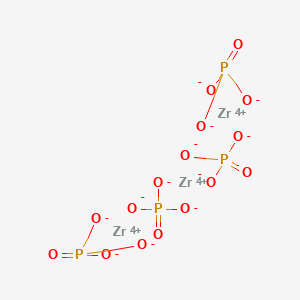
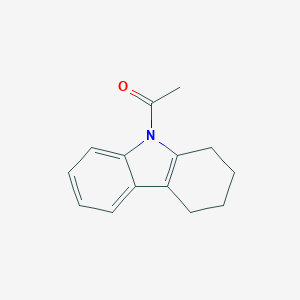
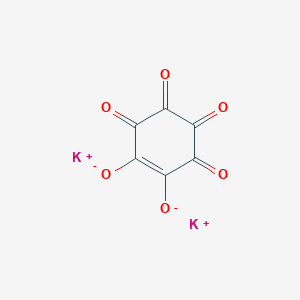
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
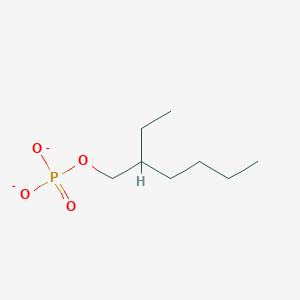
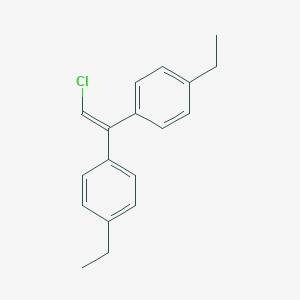
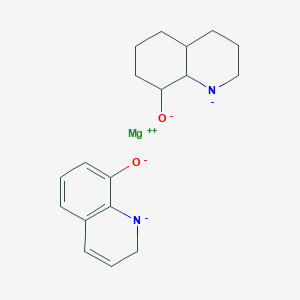
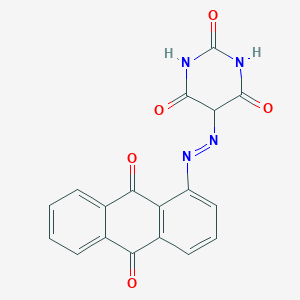
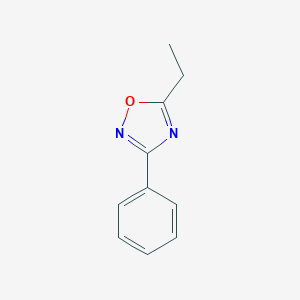
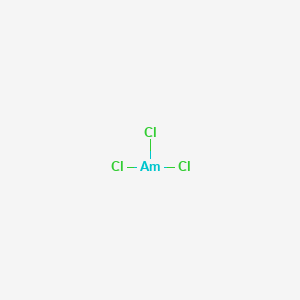
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)